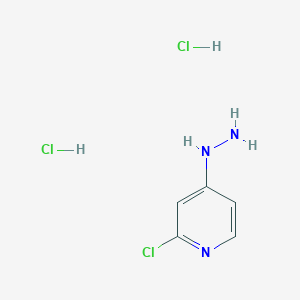

2-Chloro-4-hydrazinylpyridine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Chloro-4-hydrazinylpyridine dihydrochloride” is a chemical compound .

Synthesis Analysis

The synthesis process of 2-hydrazinopyridine derivatives involves mixing pyridine halide A, hydrazine hydrate, and a solvent I for reaction . The pyridine halide A can be prepared by hydrogen substitution reaction of a precursor compound B under the conditions of alkali and catalyst . The N, N-dimethylpropanolamine selected as the solvent I plays a role of an acid binding agent to a certain extent to promote the reaction to proceed towards the direction of a generated product .Molecular Structure Analysis

The molecular formula of “this compound” is C5H8Cl3N3 .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 216.50 .Scientific Research Applications

Nucleophilic Substitution Reactions

2-Chloro-4-hydrazinylpyridine dihydrochloride participates in nucleophilic substitution reactions, serving as a precursor for the synthesis of 2-aminopyridines, hydrazinopyridines, and related derivatives. These reactions are fundamental in producing compounds with potential applications in pharmaceuticals, agrochemicals, and dyes. For instance, the chlorine atom in 2-chloro-3-cyanopyridines is readily replaced by primary and secondary aliphatic amines and heterocyclic amines to yield 2-aminopyridines, demonstrating the reactivity of chloro-substituted pyridines towards nucleophilic substitution (Bomika, Andaburskaya, Pelcher, & Dubur, 1976).

Synthesis of Hydrazinylpyridine Derivatives

This compound is utilized in synthesizing diverse hydrazinylpyridine derivatives, showcasing its role in creating complex molecules. These derivatives have been studied for their fluorescence spectra, displaying sensitivity toward specific metal ions, which could be leveraged in developing sensors and imaging agents. One notable reaction involves 2-Chloropyridine-3,4-dicarbonitriles reacting with hydrazine hydrate to yield 2-hydrazinylpyridine-3,4-dicarbonitriles, further demonstrating the compound's utility in complex synthesis processes (Ershov, Ievlev, Belikov, & Maksimova, 2018).

Complexation with Metals

The compound also finds application in the formation of metal complexes. Its derivatives have been used to synthesize copper(II) and zinc(II) complexes, highlighting its applicability in coordination chemistry and material science. These complexes have been explored for their crystal structures and potential as catalytic agents or in material properties modification (Despaigne, Silva, Carmo, Sives, Piro, Castellano, & Beraldo, 2009).

Antimicrobial Activity Screening

Moreover, derivatives synthesized from this compound have been screened for antimicrobial activity. This illustrates the compound's potential in contributing to the development of new antimicrobial agents, addressing the pressing need for novel therapeutics against resistant microbial strains. Compounds synthesized from reactions involving this compound have been evaluated for their biological activities, including antibacterial properties (Sah, Bidawat, Seth, & Gharu, 2014).

Safety and Hazards

Properties

IUPAC Name |

(2-chloropyridin-4-yl)hydrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3.2ClH/c6-5-3-4(9-7)1-2-8-5;;/h1-3H,7H2,(H,8,9);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXZCGNWWTYJDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1NN)Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2867956.png)

![2,2-dichloro-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B2867958.png)

![4-(Cyclohexylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2867961.png)

![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2867974.png)

![4-bromo-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2867975.png)

![N-(3-chloro-2-fluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2867976.png)